(1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid
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Overview
Description
(1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminotoluene with formic acid, followed by methylation using methyl iodide. The resulting intermediate is then treated with phosgene to introduce the carbamic acid functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological targets such as enzymes and receptors makes them valuable in drug discovery .
Industry: The compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, disrupting essential metabolic pathways. In anticancer applications, it may interfere with cell division processes, leading to apoptosis .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound, lacking the methyl and carbamic acid groups.
2-Methylbenzimidazole: A simpler derivative with a single methyl group.
5,6-Dimethylbenzimidazole: A derivative with two methyl groups on the benzimidazole ring.
Uniqueness: The presence of three methyl groups and a carbamic acid functionality provides unique chemical properties that are not observed in simpler benzimidazole derivatives .
Properties
CAS No. |
654071-90-6 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1,5,6-trimethylbenzimidazol-2-yl)carbamic acid |
InChI |
InChI=1S/C11H13N3O2/c1-6-4-8-9(5-7(6)2)14(3)10(12-8)13-11(15)16/h4-5H,1-3H3,(H,12,13)(H,15,16) |
InChI Key |
PGQJFMYQAOGYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NC(=O)O)C |
Origin of Product |
United States |
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